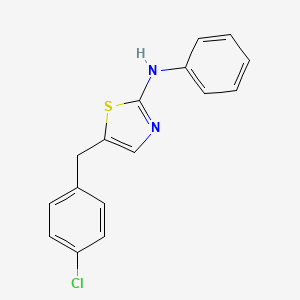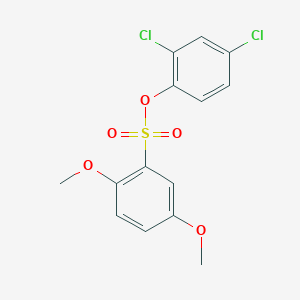
2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate is a synthetic compound that has gained significant attention in scientific research. It is a member of the phenoxyacetic acid family and is commonly used in the synthesis of various organic compounds.
作用机制
The mechanism of action of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules. This reactivity makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate. However, it is not intended for use in drug formulations or as a therapeutic agent. Therefore, information on its pharmacology and toxicology is not available.
实验室实验的优点和局限性
One of the main advantages of using 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate in lab experiments is its high yield in the synthesis process. Additionally, its reactivity makes it a useful reagent in organic synthesis. However, its limited availability and potential toxicity may limit its use in certain applications.
未来方向
There are several potential future directions for the use of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate in scientific research. One area of interest is the development of new synthetic methods using this compound as a reagent. Additionally, its potential use in the development of new materials and pharmaceuticals warrants further investigation. Finally, research into its potential toxicity and environmental impact is also needed.
Conclusion
In conclusion, 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate is a synthetic compound that has gained significant attention in scientific research. Its high yield in the synthesis process and reactivity make it a useful reagent in organic synthesis. However, its limited availability and potential toxicity may limit its use in certain applications. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future directions.
合成方法
The synthesis of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate involves the reaction between 2,3-dimethylphenol and 2-bromo-4-chlorophenol in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of 2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate. The yield of this reaction is typically high, making it an efficient method for the synthesis of this compound.
科学研究应用
2,3-dimethylphenyl (2-bromo-4-chlorophenoxy)acetate has been extensively used in scientific research, particularly in the field of organic chemistry. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been used in the development of new methods for organic synthesis, such as palladium-catalyzed cross-coupling reactions.
属性
IUPAC Name |
(2,3-dimethylphenyl) 2-(2-bromo-4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO3/c1-10-4-3-5-14(11(10)2)21-16(19)9-20-15-7-6-12(18)8-13(15)17/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGNZGQVXKSRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)
![2-{[5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]amino}ethanol](/img/structure/B5227970.png)

![2,3,4,5-tetrabromo-6-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5227993.png)
![5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227998.png)
![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)

![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)

